Sohbumycin
Description
Sohbumycin is a novel macrolide antibiotic derived from Streptomyces species, as indicated in studies focusing on the taxonomy, fermentation, and biological activity of structurally related compounds . These compounds are characterized by their activity against Gram-positive bacteria, including strains resistant to erythromycin . This compound’s production process likely involves fermentation techniques similar to those used for Swalpamycin, which is isolated from Streptomyces anandii subsp. swalpus .
Properties
CAS No. |
99270-01-6 |
|---|---|
Molecular Formula |
C31H47ClN8O10 |
Molecular Weight |
727.2 g/mol |
IUPAC Name |
(3R,5S,10S,13R,15R,23S,26S,28S)-5-chloro-15,28-dihydroxy-23-(hydroxymethyl)-23-methyl-10-[(2E,4E)-6-methylhepta-2,4-dienyl]-21-oxa-1,7,8,11,17,18,24,30-octazatetracyclo[24.4.0.03,8.013,18]triacontane-2,9,12,19,22,25-hexone |
InChI |
InChI=1S/C31H47ClN8O10/c1-17(2)7-5-4-6-8-21-28(47)40-24(9-18(32)12-33-40)29(48)39-23(11-20(43)14-35-39)27(46)37-31(3,16-41)30(49)50-15-25(44)38-22(26(45)36-21)10-19(42)13-34-38/h4-7,17-24,33-35,41-43H,8-16H2,1-3H3,(H,36,45)(H,37,46)/b6-4+,7-5+/t18-,19+,20-,21-,22+,23-,24+,31-/m0/s1 |
InChI Key |
OHBCWVJHZZYAHJ-QODGRZNGSA-N |
SMILES |
CC(C)C=CC=CCC1C(=O)N2C(CC(CN2)Cl)C(=O)N3C(CC(CN3)O)C(=O)NC(C(=O)OCC(=O)N4C(CC(CN4)O)C(=O)N1)(C)CO |
Isomeric SMILES |
CC(C)/C=C/C=C/C[C@H]1C(=O)N2[C@H](C[C@@H](CN2)Cl)C(=O)N3[C@@H](C[C@@H](CN3)O)C(=O)N[C@@](C(=O)OCC(=O)N4[C@H](C[C@H](CN4)O)C(=O)N1)(C)CO |
Canonical SMILES |
CC(C)C=CC=CCC1C(=O)N2C(CC(CN2)Cl)C(=O)N3C(CC(CN3)O)C(=O)NC(C(=O)OCC(=O)N4C(CC(CN4)O)C(=O)N1)(C)CO |
Other CAS No. |
99270-01-6 |
Synonyms |
sohbumycin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
Sohbumycin belongs to the macrolide class, which includes Swalpamycin, Tirandalydigin, and Irumamycin. These compounds share a macrocyclic lactone ring but differ in substituents and glycosylation patterns, which influence their antimicrobial spectra and resistance profiles. For example:
- Swalpamycin : A 16-membered macrolide with neutral polarity, active against erythromycin-resistant Staphylococcus aureus .
- Tirandalydigin : Features a unique glycosylation pattern that enhances stability in acidic environments.
Antimicrobial Activity and Resistance Profiles
The table below summarizes the comparative activity of this compound and related macrolides based on inferred data from :
| Compound | Class | Target Bacteria | Resistance Overcome | Producer Organism |
|---|---|---|---|---|
| This compound | 16-membered macrolide | Gram-positive (e.g., S. aureus) | Erythromycin-resistant strains | Streptomyces sp. (unspecified) |
| Swalpamycin | 16-membered macrolide | Gram-positive, Mycobacteria | Erythromycin resistance | S. anandii subsp. swalpus |
| Capuramycin | UDP-analog | Mycobacteria (e.g., M. tuberculosis) | N/A | Streptomyces sp. |
| Ecumicin | Cyclic peptide | M. tuberculosis | Multidrug-resistant TB | Nonomuraea sp. MJM5123 |
Key Findings :
- This compound and Swalpamycin both target erythromycin-resistant Gram-positive pathogens, suggesting a shared mechanism of action (e.g., ribosomal inhibition) .
- Unlike this compound, Capuramycin and Ecumicin exhibit specialized activity against mycobacteria, highlighting functional divergence within the Streptomyces-derived antibiotics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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